
(rac)-Dapoxetine-d6 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(rac)-Dapoxetine-d6 (hydrochloride) is a deuterated form of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation in men. The deuterium atoms in (rac)-Dapoxetine-d6 replace the hydrogen atoms, which can potentially alter the pharmacokinetic properties of the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-Dapoxetine-d6 (hydrochloride) typically involves the deuteration of dapoxetine through a series of chemical reactions. The process begins with the preparation of the intermediate compounds, followed by the introduction of deuterium atoms. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of (rac)-Dapoxetine-d6 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as catalytic hydrogenation and isotope exchange reactions to incorporate deuterium atoms efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(rac)-Dapoxetine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dapoxetine oxides, while reduction can produce deuterated analogs with altered pharmacokinetic properties.
Applications De Recherche Scientifique
(rac)-Dapoxetine-d6 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution on chemical properties.
Biology: Investigated for its potential effects on serotonin reuptake and neurotransmitter regulation.
Medicine: Explored for its therapeutic potential in treating premature ejaculation and other conditions related to serotonin imbalance.
Industry: Utilized in the development of new pharmaceuticals with improved pharmacokinetic profiles.
Mécanisme D'action
The mechanism of action of (rac)-Dapoxetine-d6 (hydrochloride) involves the inhibition of serotonin reuptake in the synaptic cleft, leading to increased serotonin levels in the brain. This action helps to delay ejaculation and improve control over ejaculation. The molecular targets include serotonin transporters, and the pathways involved are primarily related to serotonin signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dapoxetine: The non-deuterated form of the compound, used for the same therapeutic purposes.
Fluoxetine: Another SSRI used for treating depression and anxiety disorders.
Sertraline: An SSRI used for treating depression, anxiety, and other mood disorders.
Uniqueness
(rac)-Dapoxetine-d6 (hydrochloride) is unique due to the presence of deuterium atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H24ClNO |
|---|---|
Poids moléculaire |
347.9 g/mol |
Nom IUPAC |
3-naphthalen-1-yloxy-1-phenyl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/i1D3,2D3; |
Clé InChI |
IHWDIQRWYNMKFM-TXHXQZCNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)C([2H])([2H])[2H].Cl |
SMILES canonique |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R,9R)-16-methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol](/img/structure/B15145024.png)
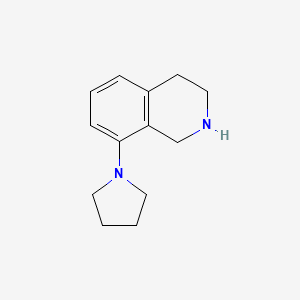
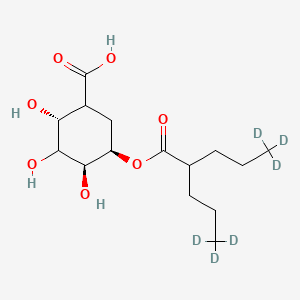

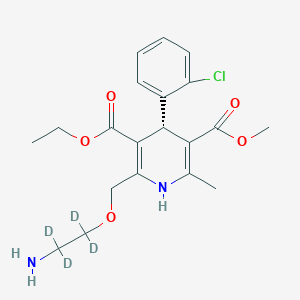

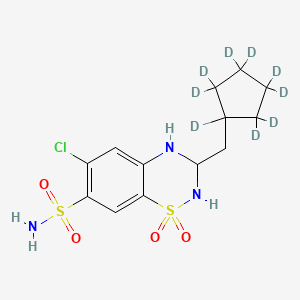
![1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)-](/img/structure/B15145102.png)
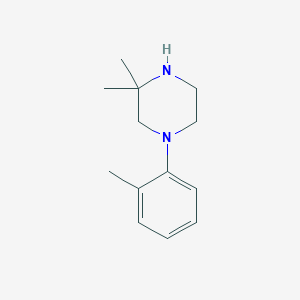
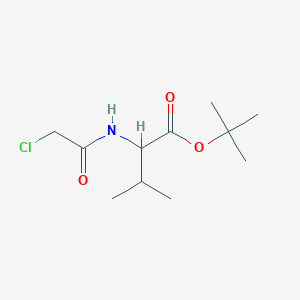
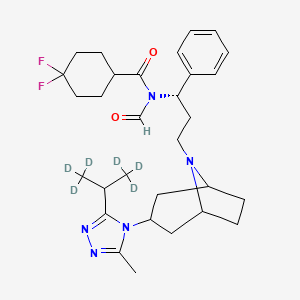
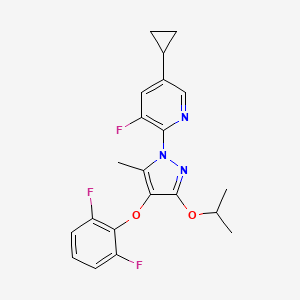
![6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B15145141.png)

